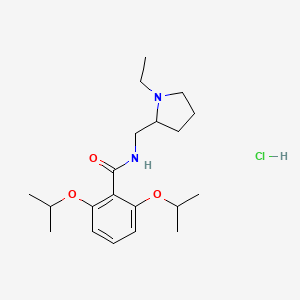
5-Nitro-3-(propan-2-yl)-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-3-(propan-2-yl)-1-benzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a nitro group and an isopropyl group in this compound makes it particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-3-(propan-2-yl)-1-benzofuran typically involves the nitration of 3-(propan-2-yl)-1-benzofuran. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and flow rates are crucial for large-scale production.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or tin(II) chloride in hydrochloric acid are common reducing agents.
Substitution: Electrophilic substitution reactions can be facilitated using Lewis acids like aluminum chloride.
Major Products:
Reduction: 5-Amino-3-(propan-2-yl)-1-benzofuran.
Substitution: Various substituted benzofurans depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Nitro-3-(propan-2-yl)-1-benzofuran involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
5-Nitrobenzofuran: Similar structure but lacks the isopropyl group.
3-(Propan-2-yl)-1-benzofuran: Similar structure but lacks the nitro group.
5-Amino-3-(propan-2-yl)-1-benzofuran: Reduction product of 5-Nitro-3-(propan-2-yl)-1-benzofuran.
Uniqueness: The presence of both the nitro group and the isopropyl group in this compound makes it unique compared to its analogs. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88521-69-1 |
|---|---|
Formule moléculaire |
C11H11NO3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
5-nitro-3-propan-2-yl-1-benzofuran |
InChI |
InChI=1S/C11H11NO3/c1-7(2)10-6-15-11-4-3-8(12(13)14)5-9(10)11/h3-7H,1-2H3 |
Clé InChI |
NBCLNXADKLMGOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=COC2=C1C=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


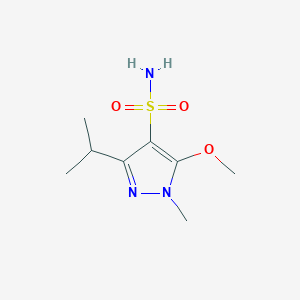
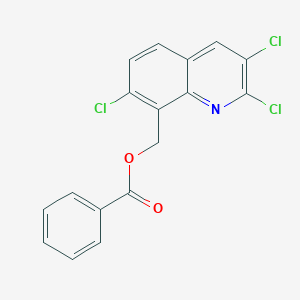

![2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12887057.png)
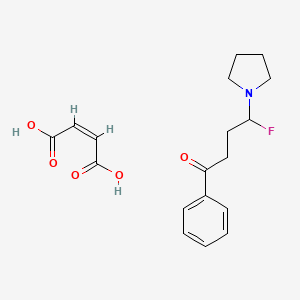
![1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one](/img/structure/B12887062.png)
methyl}quinolin-8-ol](/img/structure/B12887067.png)
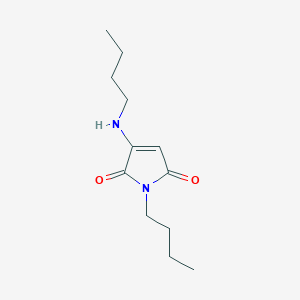
![1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone](/img/structure/B12887089.png)
![Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate](/img/structure/B12887096.png)
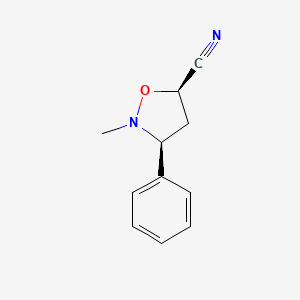
![(-)-1,13-Bis(di-p-tolylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12887117.png)
![2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12887129.png)
